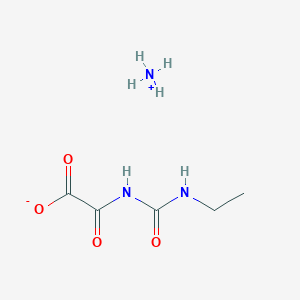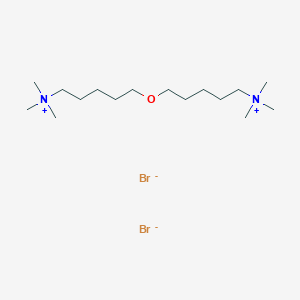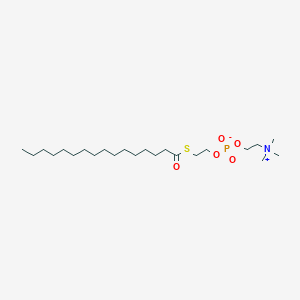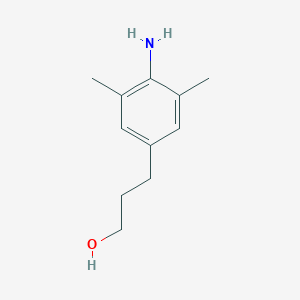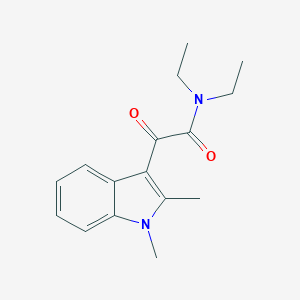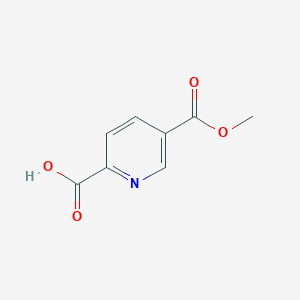
5-(Methoxycarbonyl)pyridine-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, such as the ring opening followed by ring closure reactions, as demonstrated in the creation of novel compounds like 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (Halim & Ibrahim, 2022). Other methods include stereoselective electrochemical oxidation and Suzuki cross-coupling reactions, which are versatile techniques for constructing complex molecular architectures (Sunilkumar et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, reveals an envelope conformation of the pyrrolidine ring, demonstrating the importance of structural analysis in understanding the compound's chemical behavior (Yuan et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 5-(Methoxycarbonyl)pyridine-2-carboxylic acid derivatives are diverse, ranging from asymmetric acylation to reactions with singlet oxygen, leading to various products with potential applications in synthetic chemistry (Ito et al., 1984; Wasserman et al., 2004).
Physical Properties Analysis
The physical properties of compounds closely related to 5-(Methoxycarbonyl)pyridine-2-carboxylic acid, such as solubility, melting point, and crystal structure, are crucial for their application in material science and pharmaceuticals. The crystal structure and molecular interactions can significantly influence these properties, as seen in the detailed analysis of similar compounds (Silva et al., 2006).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and functional group transformations, is essential for the application of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid derivatives in synthetic pathways. Techniques such as density functional theory (DFT) calculations provide insights into the electronic structure and potential reactivity patterns of these compounds (Tamer, 2017).
Applications De Recherche Scientifique
-
Chemical Synthesis
-
Catalyst for Multi-component Synthesis of Pyrazolo[3,4-b]quinolinones
- Summary of Application : Pyridine-2-carboxylic acid, which is structurally similar to 5-(Methoxycarbonyl)pyridine-2-carboxylic acid, has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
- Results or Outcomes : This newly designed protocol very quickly constructed products conventionally under milder conditions .
-
Hydrogen Storage Materials
-
Insulin Mimetic Properties
-
Modification Surface of Nanoparticles and Nanostructures
- Summary of Application : Carboxylic acids, which include 5-(Methoxycarbonyl)pyridine-2-carboxylic acid, can be used for the modification surface of nanoparticles and nanostructures .
- Results or Outcomes : The specific results of using this compound for the modification surface of nanoparticles and nanostructures were not detailed in the sources I found .
-
Synthesis of New Metal-Organic Framework
- Summary of Application : A new metal-organic framework derived from a similar compound, 6-(Methoxycarbonyl)pyridine-2-carboxylic acid, has been synthesized .
- Results or Outcomes : The specific results of using this compound for the synthesis of new metal-organic framework were not detailed in the sources I found .
-
Pharmaceutical Intermediate
-
Surface Modification of Nanoparticles
- Summary of Application : Carboxylic acids, which include 5-(Methoxycarbonyl)pyridine-2-carboxylic acid, can be used for the surface modification of nanoparticles .
- Results or Outcomes : The specific results of using this compound for the surface modification of nanoparticles were not detailed in the sources I found .
-
Synthesis of Metal-Organic Frameworks
- Summary of Application : A new metal-organic framework derived from a similar compound, 6-(Methoxycarbonyl)pyridine-2-carboxylic acid, has been synthesized .
- Results or Outcomes : The specific results of using this compound for the synthesis of new metal-organic frameworks were not detailed in the sources I found .
Safety And Hazards
Propriétés
IUPAC Name |
5-methoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCKZTBRFXTYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311057 | |
| Record name | 5-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Methoxycarbonyl)pyridine-2-carboxylic acid | |
CAS RN |
17874-79-2 | |
| Record name | 5-Methyl 2,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17874-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 236641 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17874-79-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)
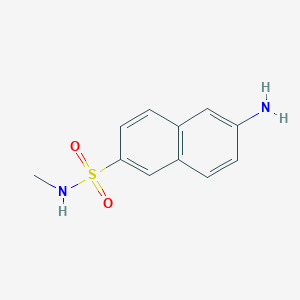
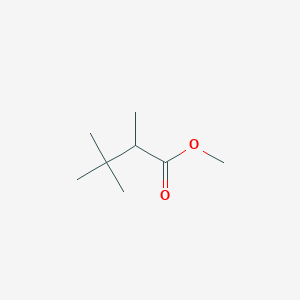
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)

